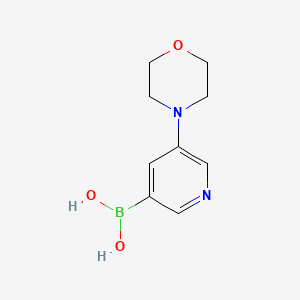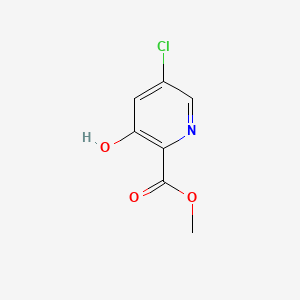![molecular formula C24H19ClF2N2O3S B571867 (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha CAS No. 1338247-73-6](/img/new.no-structure.jpg)
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha is a complex organic molecule that features a pyrrolopyridine core substituted with a chlorophenyl group and a difluoropropylsulfonylmethylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Chlorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the chlorophenyl group to the pyrrolopyridine core.
Attachment of the Difluoropropylsulfonylmethylphenyl Moiety: This step may involve a nucleophilic substitution reaction where the sulfonylmethyl group is introduced, followed by fluorination to introduce the difluoro groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha: has several scientific research applications:
Medicinal Chemistry: It can be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biology: The compound may be used in studies involving cell signaling pathways or as a probe in biochemical assays.
Materials Science: It could be explored for its properties in the development of new materials, such as organic semiconductors or polymers.
Industry: The compound might find applications in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mecanismo De Acción
The mechanism of action of (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha involves its interaction with specific molecular targets. These could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It could act as an agonist or antagonist at certain receptors, modulating their activity.
Pathways: The compound might influence signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like or .
Uniqueness: The presence of specific substituents, such as the chlorophenyl and difluoropropylsulfonylmethyl groups, can confer unique properties, such as enhanced binding affinity or selectivity for certain targets.
Propiedades
Número CAS |
1338247-73-6 |
|---|---|
Fórmula molecular |
C24H19ClF2N2O3S |
Peso molecular |
488.934 |
Nombre IUPAC |
[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-[2,6-difluoro-3-(propylsulfonylmethyl)phenyl]methanone |
InChI |
InChI=1S/C24H19ClF2N2O3S/c1-2-9-33(31,32)13-15-5-8-20(26)21(22(15)27)23(30)19-12-29-24-18(19)10-16(11-28-24)14-3-6-17(25)7-4-14/h3-8,10-12H,2,9,13H2,1H3,(H,28,29) |
Clave InChI |
YMAMBWYNMCSNAI-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)CC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)C4=CC=C(C=C4)Cl)F |
Sinónimos |
(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Methanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


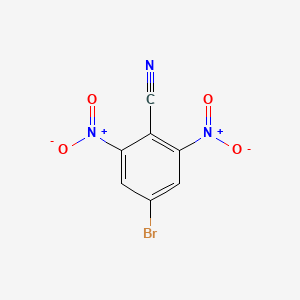
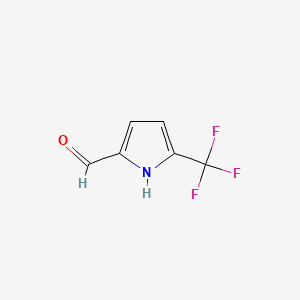
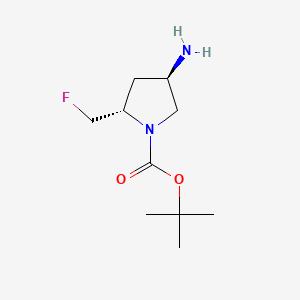
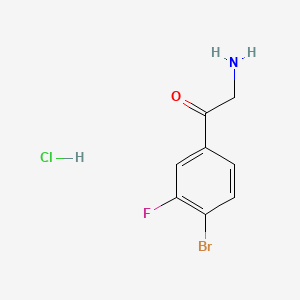
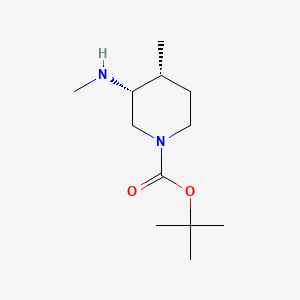
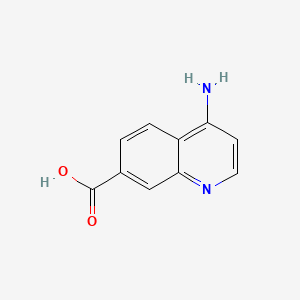
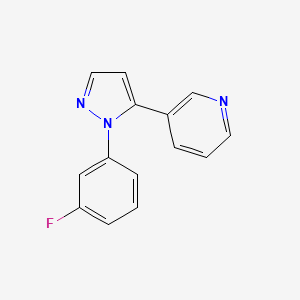
![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)
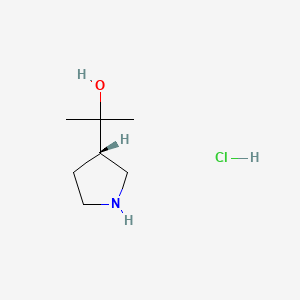
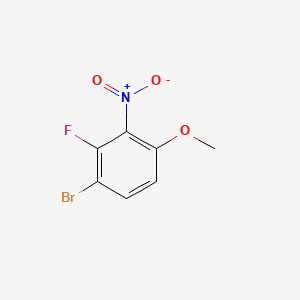
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)
